molecular formula C15H18 B13751099 1-Butyl-4-methylnaphthalene CAS No. 52718-76-0

1-Butyl-4-methylnaphthalene

Cat. No.: B13751099
CAS No.: 52718-76-0
M. Wt: 198.30 g/mol
InChI Key: ZWRABTBXVLAGFC-UHFFFAOYSA-N
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Description

1-Butyl-4-methylnaphthalene is an organic compound with the molecular formula C15H18. It belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a butyl group at the first position and a methyl group at the fourth position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-4-methylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of 4-methylnaphthalene with 1-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydro-1-butyl-4-methylnaphthalene.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

1-Butyl-4-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive naphthalene derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-4-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins. These interactions can influence various molecular targets and pathways, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2-methylnaphthalene
  • 1-Butyl-3-methylnaphthalene
  • 1-Butyl-5-methylnaphthalene

Comparison

1-Butyl-4-methylnaphthalene is unique due to the specific positioning of the butyl and methyl groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of substituents can affect the compound’s boiling point, solubility, and interaction with other molecules.

Properties

CAS No.

52718-76-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-butyl-4-methylnaphthalene

InChI

InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3

InChI Key

ZWRABTBXVLAGFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C2=CC=CC=C12)C

Origin of Product

United States

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